molecular formula C14H10ClNO2S2 B2781702 5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide CAS No. 2380009-20-9

5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2781702
CAS No.: 2380009-20-9
M. Wt: 323.81
InChI Key: TWDQKPCLKKQVPB-UHFFFAOYSA-N
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Description

5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a unique structure combining furan and thiophene rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or electrophiles like halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of furan and thiophene rings, which imparts distinct chemical properties and potential applications. This dual-ring structure allows for versatile reactivity and functionality, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

5-chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S2/c15-13-2-1-12(20-13)14(17)16-6-11-5-10(8-19-11)9-3-4-18-7-9/h1-5,7-8H,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDQKPCLKKQVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CSC(=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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